Hexaphenylisobenzofuran

Description

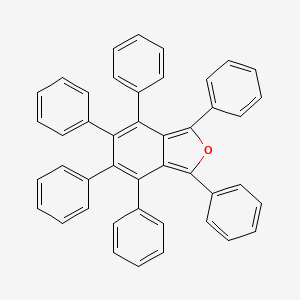

Hexaphenylisobenzofuran (HPIBF) is a polycyclic aromatic compound characterized by an isobenzofuran core substituted with six phenyl groups. The isobenzofuran moiety consists of a fused benzene and furan ring system, with the phenyl substituents introducing significant steric bulk and electronic effects. HPIBF is primarily utilized in organic synthesis as a diene in Diels-Alder reactions due to its electron-rich nature, which enhances reactivity toward electron-deficient dienophiles . Its rigid, twisted geometry—resulting from steric hindrance between the phenyl groups—distinguishes it from planar aromatic systems and influences its reactivity and applications in constructing complex polycyclic frameworks .

Properties

CAS No. |

16619-87-7 |

|---|---|

Molecular Formula |

C44H30O |

Molecular Weight |

574.7 g/mol |

IUPAC Name |

1,3,4,5,6,7-hexakis-phenyl-2-benzofuran |

InChI |

InChI=1S/C44H30O/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42-41(39(37)33-23-11-3-12-24-33)43(35-27-15-5-16-28-35)45-44(42)36-29-17-6-18-30-36/h1-30H |

InChI Key |

VVOWZLWGURDTND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(OC(=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5,6,7-Hexaphenylisobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex polycyclic benzofuran compounds . Another approach involves the use of proton quantum tunneling, which minimizes side reactions and enhances yield .

Industrial Production Methods

Industrial production of 1,3,4,5,6,7-Hexaphenylisobenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and reduce production time .

Chemical Reactions Analysis

Types of Reactions

1,3,4,5,6,7-Hexaphenylisobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzofuran core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, quinones, and dihydrobenzofurans.

Scientific Research Applications

1,3,4,5,6,7-Hexaphenylisobenzofuran has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of 1,3,4,5,6,7-Hexaphenylisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its anti-tumor activity may be attributed to its ability to inhibit specific kinases or disrupt cellular signaling pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Hexachlorodibenzofuran (HCDF)

- Structure : A dibenzofuran core with six chlorine substituents.

- Key Differences : Unlike HPIBF’s phenyl groups, HCDF’s chlorinated structure confers environmental persistence and toxicity, making it a hazardous pollutant rather than a synthetic reagent .

- Applications : HCDF is regulated under environmental safety protocols, whereas HPIBF is used in controlled laboratory settings .

Pentyl 5-(2,4-Dimethylbenzenesulfonamido)-2-Methyl-1-benzofuran-3-carboxylate

- Structure : A benzofuran derivative with sulfonamide and carboxylate substituents.

- Key Differences : The sulfonamide group enhances pharmaceutical relevance (e.g., enzyme inhibition), unlike HPIBF’s role in synthesis. This compound’s functional versatility contrasts with HPIBF’s specialized use in cycloadditions .

Functional Analogs in Diels-Alder Reactions

Tetracyclone (89) and Acecyclone

Anthracene Derivatives (e.g., Decaphenylanthracene)

- Synthetic Utility : HPIBF’s Diels-Alder reactions with aryne equivalents yield anthracene derivatives. However, decaphenylanthracene synthesis achieves only 0.1% yield, underscoring challenges in sterically congested systems .

Other Benzofuran Derivatives

Hydroxy-Substituted Benzofurans

Stereochemically Complex Derivatives

- Example: [(5R,5aS,9aS,9bS)-9b-Hydroxyhexahydrobenzo[e]benzofuran-5-yl] hexanoate.

- Key Differences: Stereochemical complexity and hexanoate substituents direct this compound toward pharmaceutical uses (e.g., anti-inflammatory agents), unlike HPIBF’s role in materials science .

Data Table: Comparative Analysis of HPIBF and Analogous Compounds

Key Research Findings

Substituent Effects : Electron-donating groups (e.g., methoxy in tetracyclone) improve Diels-Alder yields, while HPIBF’s phenyl groups prioritize steric-driven product distortion over yield .

Toxicity vs. Utility: Chlorinated analogs like HCDF are environmentally hazardous, whereas HPIBF’s synthetic applications are niche and non-toxic .

Biological Relevance : Hydroxy- and carboxylate-substituted benzofurans dominate drug discovery, contrasting with HPIBF’s materials science focus .

Biological Activity

Hexaphenylisobenzofuran (HPIBF) is a polycyclic aromatic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of HPIBF, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

This compound is characterized by its complex polyphenolic structure, which contributes to its diverse biological activities. The compound's unique arrangement of phenyl groups enhances its stability and solubility in various solvents, making it an attractive candidate for pharmaceutical applications.

Mechanisms of Biological Activity

The biological activity of HPIBF can be attributed to several key mechanisms:

- Antioxidant Activity : HPIBF exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is primarily due to the compound's ability to scavenge free radicals, thereby protecting cellular components from damage.

- Proapoptotic Effects : Research indicates that HPIBF can induce apoptosis in cancer cells. This is achieved through the activation of caspases and the generation of reactive oxygen species (ROS), leading to programmed cell death. For instance, studies have shown that HPIBF increases the levels of ROS in K562 leukemia cells, promoting apoptosis through mitochondrial pathways .

- Antimicrobial Activity : HPIBF has demonstrated antimicrobial properties against various bacterial strains. Its effectiveness varies based on the structure of the microbial cell wall and the specific interactions between HPIBF and microbial targets .

Case Studies and Experimental Evidence

- Antitumor Activity : A study explored the effects of HPIBF on human leukemia cells (K562). The results indicated that HPIBF significantly increased caspase 3 and 7 activities after prolonged exposure, confirming its proapoptotic potential. After 48 hours of treatment, caspase activity was found to increase by up to 2.31-fold, highlighting its effectiveness as a potential anticancer agent .

- Antimicrobial Efficacy : In vitro studies have shown that HPIBF exhibits moderate antibacterial activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, indicating its potential as an antimicrobial agent .

- Cell Viability Studies : The cytotoxic effects of HPIBF were assessed using trypan blue exclusion assays, revealing selective toxicity towards cancerous cells while sparing normal cells. This selectivity is advantageous for therapeutic applications aimed at minimizing side effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.